7-Fluoro-4H-chromen-4-one

CYP Inhibition Drug Metabolism Enzyme Assay

Select 7-Fluoro-4H-chromen-4-one to access a privileged chromone scaffold with a strategically positioned fluorine atom. This specific 7-fluoro regioisomer is essential for reproducible SAR: it delivers a 136-fold α-glucosidase inhibition gain over acarbose, enables nanomolar MCH-R1 antagonism with oral efficacy, and provides a unique CYP2A6 inhibition profile absent in the parent chromone. Ensure your lead optimization programs are built on the correct, pharmacokinetically advantaged building block.

Molecular Formula C9H5FO2
Molecular Weight 164.13 g/mol
CAS No. 1159979-17-5
Cat. No. B1613394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-4H-chromen-4-one
CAS1159979-17-5
Molecular FormulaC9H5FO2
Molecular Weight164.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)OC=CC2=O
InChIInChI=1S/C9H5FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H
InChIKeyITJYBKLZZBMQFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-4H-chromen-4-one (CAS 1159979-17-5): Procurement-Relevant Molecular Profile and Core Characteristics


7-Fluoro-4H-chromen-4-one (7-fluorochromone) is a fluorinated heterocyclic building block belonging to the chromen-4-one (chromone) scaffold, a privileged pharmacophore widely utilized in medicinal chemistry for developing bioactive compounds. Its core structure consists of a benzopyran-4-one system with a single fluorine atom substituted at the 7-position of the benzene ring . The compound has a molecular weight of 164.13 g/mol (C9H5FO2) and exhibits a melting point range of 109–114 °C, with a predicted boiling point of 249.7 °C at 760 mmHg . The 7-fluoro substitution confers distinct electronic properties and pharmacokinetic advantages relative to unsubstituted chromone or other halogenated analogs, making this compound a strategically valuable intermediate for structure-activity relationship (SAR) investigations and lead optimization programs in pharmaceutical research .

Why 7-Fluoro-4H-chromen-4-one Cannot Be Replaced by Unsubstituted Chromone or Alternative Halogenated Analogs in Research Applications


The 7-fluoro substituent is not a trivial modification; it fundamentally alters the compound's physicochemical behavior, biological target engagement, and synthetic utility. Substitution at the C7 position directly influences inhibitory activity against various enzymes and alters pharmacokinetic properties including metabolic stability and bioavailability . In contrast to unsubstituted 4H-chromen-4-one (chromone), which lacks the electron-withdrawing and metabolic-blocking effects of fluorine, the 7-fluoro derivative exhibits enhanced potency in biological assays and provides a distinct spectroscopic and crystallographic signature [1]. Moreover, the substitution position is critical: 6-fluorochromone (CAS 105300-38-7) and 7-fluorochromone are positional isomers with divergent molecular recognition and target engagement profiles, meaning they are not interchangeable in SAR campaigns or lead series [2]. The procurement of the specific 7-fluoro regioisomer is therefore essential for reproducible research outcomes and valid comparative analysis in drug discovery workflows.

7-Fluoro-4H-chromen-4-one: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


7-Fluoro-4H-chromen-4-one Exhibits CYP2A6 Inhibitory Activity Distinct from Unsubstituted Chromone Scaffold

7-Fluoro-4H-chromen-4-one demonstrates measurable inhibitory activity against human cytochrome P450 2A6 (CYP2A6), a key hepatic enzyme involved in xenobiotic metabolism and procarcinogen activation. This activity distinguishes it from the unsubstituted chromone scaffold, which shows negligible CYP2A6 engagement under comparable assay conditions. The 7-fluoro substitution confers the requisite electronic and steric properties for interaction with the CYP2A6 active site, as evidenced by in vitro enzyme inhibition data [1].

CYP Inhibition Drug Metabolism Enzyme Assay

7-Fluorochromone-Derived Thiosemicarbazones Show Sub-Micromolar α-Glucosidase Inhibition Superior to Acarbose Baseline

Derivatives of 7-fluorochromone, specifically thiosemicarbazone conjugates (compound 3k), exhibit potent α-glucosidase inhibitory activity with an IC50 of 6.40 ± 0.15 μM. This activity is significantly superior to the clinical reference standard acarbose (IC50 = 873.34 ± 1.67 μM) in the same assay system [1]. Furthermore, the parent 7-fluorochromone scaffold provides a structurally distinct starting point compared to other chromone-based α-glucosidase inhibitors such as 2-styrylchromones, which typically exhibit IC50 values in the 10–50 μM range [2].

Antidiabetic α-Glucosidase Inhibition Thiosemicarbazone

7-Fluorochromone-2-carboxamide Series Demonstrates Orally Efficacious MCH-R1 Antagonism with Improved Cardiovascular Safety Profile

A 7-fluorochromone-2-carboxamide derivative (compound 22) exhibits potent melanin-concentrating hormone receptor 1 (MCH-R1) antagonism with an IC50 of 3 nM in IMR-32 cell-based binding assays [1]. Critically, this series demonstrated oral efficacy in a diet-induced obese (DIO) mouse model and retained a favorable cardiovascular profile in rat safety assessments. Most notably, it showed a dramatic improvement in effects on mean arterial pressure in a dog cardiovascular model compared to other chromone-2-carboxamide series (e.g., 6-substituted and unsubstituted analogs) previously reported by the same research group [2].

MCH-R1 Antagonist Anti-Obesity Cardiovascular Safety

7-Fluorochromone-Based Pyrazole Hybrids Exhibit Broad-Spectrum Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Novel 2-(1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl)-7-fluoro-4H-chromen-4-one derivatives (compounds 6a–6e) were synthesized and screened for antibacterial activity against a panel of bacterial strains including S. aureus, B. subtilis, E. coli, and P. aeruginosa [1]. In comparative antimicrobial studies of fluorinated chromones and chlorochromones, the presence of a fluoro substituent at the 7-position contributed to enhanced antimicrobial activity relative to electron-donating group-substituted analogs, with activity comparable to chloro-substituted derivatives [2].

Antibacterial Antimicrobial Pyrazole Hybrid

7-Fluoro Substitution Enhances Physicochemical and Pharmacokinetic Properties Relative to Unsubstituted Chromone in Silico

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of 7-fluorochromone derivatives using ADMETlab 2.0 web service predicts favorable drug-likeness parameters including improved metabolic stability, enhanced membrane permeability, and acceptable toxicity profiles relative to unsubstituted chromone analogs [1]. The 7-fluoro substitution is known to block metabolic hydroxylation at the C7 position—a primary route of phase I metabolism for chromones—thereby extending the compound's metabolic half-life and improving bioavailability potential [2].

ADMET Drug-Likeness In Silico Prediction

7-Fluoro-4H-chromen-4-one Provides Distinct Non-Covalent Interaction Profile Versus 6-Fluoro and 6-Chloro Isomers in Crystalline Lattices

Hirshfeld surface analysis of halogen-substituted chromones reveals that the position of halogen substitution dictates the nature and relative contribution of non-covalent interactions in the solid state. For 6-fluorochromone, O···H hydrogen bonds contribute more to lattice stabilization than F···H interactions, whereas for 6-chlorochromone, Cl···H halogen bonds predominate over O···H contacts [1]. By extension to the 7-fluoro regioisomer (this compound), the fluorine atom at the 7-position is expected to exhibit a distinct intermolecular interaction profile compared to both the 6-fluoro positional isomer and the 7-chloro analog, which has implications for crystal packing, solubility, and co-crystal engineering [2].

Crystal Engineering Hirshfeld Surface Analysis Solid-State Chemistry

7-Fluoro-4H-chromen-4-one: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Antidiabetic Drug Discovery: α-Glucosidase Inhibitor Lead Optimization

Procure 7-fluoro-4H-chromen-4-one as the core scaffold for synthesizing thiosemicarbazone derivatives targeting α-glucosidase inhibition. The scaffold-derived compound 3k achieves an IC50 of 6.40 ± 0.15 μM, representing a 136-fold potency improvement over acarbose (IC50 = 873.34 μM) [1]. This application scenario is supported by direct head-to-head comparative data against the clinical benchmark, establishing the 7-fluorochromone scaffold as a superior starting point for antidiabetic lead discovery relative to non-fluorinated chromone alternatives.

Obesity Therapeutics: MCH-R1 Antagonist Development Requiring Cardiovascular Safety Margin

Use 7-fluoro-4H-chromen-4-one as the synthetic precursor for 7-fluorochromone-2-carboxamide derivatives in MCH-R1 antagonist programs. This scaffold uniquely delivers nanomolar receptor binding (IC50 = 3 nM), oral efficacy in DIO mouse models, and critically, a dramatically improved cardiovascular safety profile in dog models compared to alternative chromone-2-carboxamide series [1]. This application is validated by cross-study comparisons demonstrating that the 7-fluoro substitution enables a therapeutic window not achievable with 6-substituted or unsubstituted chromone analogs [2].

Antimicrobial Agent Development: Broad-Spectrum Antibacterial Hybrid Molecules

Employ 7-fluoro-4H-chromen-4-one in the synthesis of pyrazole-chromone hybrids for antimicrobial screening programs. The 7-fluoro substitution enhances antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains relative to electron-donating group-substituted chromone analogs [1]. This application is supported by class-level inference from comparative antimicrobial studies of fluorinated vs. chlorinated chromones, where fluoro substitution at the 7-position confers activity comparable to chloro analogs but with distinct physicochemical and metabolic properties [2].

Drug Metabolism Studies: CYP2A6 Enzyme Probe and Tool Compound Development

Utilize 7-fluoro-4H-chromen-4-one as a reference compound or chemical probe for investigating CYP2A6-mediated metabolism. The compound exhibits quantifiable CYP2A6 inhibition (IC50 = 61.2 μM), whereas unsubstituted 4H-chromen-4-one shows no detectable activity under identical assay conditions [1]. This application scenario is substantiated by direct comparative data against the non-fluorinated parent scaffold, making the 7-fluoro derivative the appropriate selection for studies examining fluorine substitution effects on cytochrome P450 enzyme engagement.

Crystal Engineering and Solid-State Chemistry: Position-Specific Halogen Bonding Investigations

Select 7-fluoro-4H-chromen-4-one for crystallographic studies requiring position-specific non-covalent interaction profiles. Hirshfeld surface analysis of halogenated chromones demonstrates that halogen substitution position (6- vs. 7-) and halogen identity (F vs. Cl vs. Br) alter the hierarchy of intermolecular contacts (O···H vs. X···H) in the solid state [1]. The 7-fluoro regioisomer offers a unique interaction landscape that differs from both 6-fluorochromone and 7-chloro-4H-chromen-4-one, making it the appropriate choice for structure-property relationship studies in crystal engineering [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoro-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.